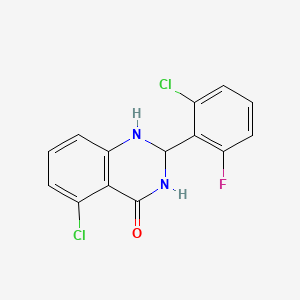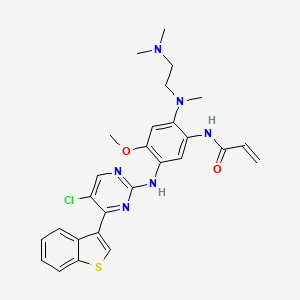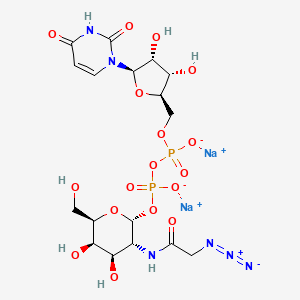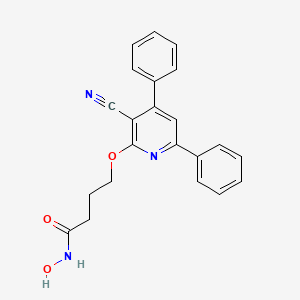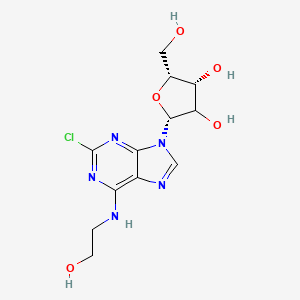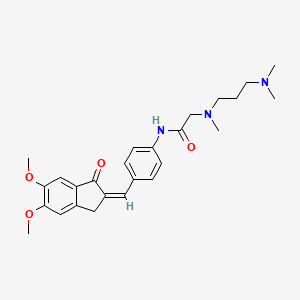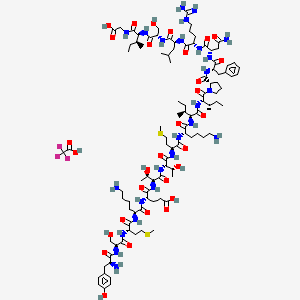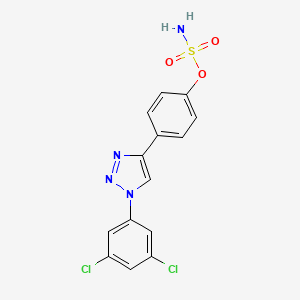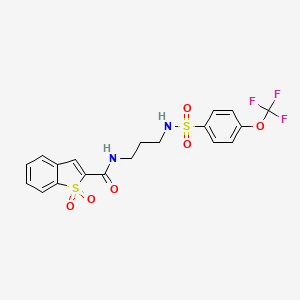
Scp1-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Scp1-IN-2 is a potent and selective inhibitor of small C-terminal domain phosphatase 1 (Scp1). This compound is known for its ability to induce REST (RE1-Silencing Transcription factor) degradation and inhibit its transcriptional activity. High levels of REST protein are associated with tumor growth in certain glioblastoma cells, making this compound a valuable tool for studying glioblastomas driven by REST transcriptional activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Scp1-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing inhibitors of protein phosphatases like Scp1 often involve the use of peptide-displayed phage libraries and phosphorylation mimic phage display methods .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to maintain consistency and efficacy of the compound. Specific industrial methods are not publicly available, but they would follow standard protocols for producing pharmaceutical-grade inhibitors.
Análisis De Reacciones Químicas
Types of Reactions
Scp1-IN-2 primarily undergoes reactions typical of inhibitors targeting protein phosphatases. These reactions include binding to the active site of Scp1 and inducing conformational changes that inhibit its activity. The compound does not undergo significant oxidation, reduction, or substitution reactions under physiological conditions .
Common Reagents and Conditions
The synthesis and reactions involving this compound typically use reagents such as AlF4− and BeF3−, which are common in phosphorylation mimic methods. These reagents help identify and bind to the active sites of protein phosphatases .
Major Products Formed
The primary product formed from reactions involving this compound is the inhibited form of Scp1, which results in the degradation of REST and reduced transcriptional activity. This inhibition is crucial for studying the role of REST in glioblastoma growth .
Aplicaciones Científicas De Investigación
Scp1-IN-2 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool to study the inhibition mechanisms of protein phosphatases and to develop new inhibitors with improved efficacy and selectivity
Biology: Helps in understanding the role of REST in neuronal gene silencing and its impact on cellular processes
Medicine: Potential therapeutic applications in treating glioblastomas and other cancers driven by REST transcriptional activity
Industry: Used in the development of new drugs targeting protein phosphatases and in the production of research-grade inhibitors
Mecanismo De Acción
Scp1-IN-2 exerts its effects by binding to the active site of Scp1, a serine/threonine protein phosphatase. This binding induces conformational changes that inhibit the phosphatase activity of Scp1. As a result, REST, a transcriptional repressor, is degraded, leading to reduced transcriptional activity and inhibition of tumor growth in glioblastoma cells .
Comparación Con Compuestos Similares
Scp1-IN-2 is unique in its high selectivity and potency as an inhibitor of Scp1. Similar compounds include:
These compounds share similar mechanisms of action but differ in their binding sites and overall efficacy.
Propiedades
Fórmula molecular |
C19H17F3N2O6S2 |
|---|---|
Peso molecular |
490.5 g/mol |
Nombre IUPAC |
1,1-dioxo-N-[3-[[4-(trifluoromethoxy)phenyl]sulfonylamino]propyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C19H17F3N2O6S2/c20-19(21,22)30-14-6-8-15(9-7-14)32(28,29)24-11-3-10-23-18(25)17-12-13-4-1-2-5-16(13)31(17,26)27/h1-2,4-9,12,24H,3,10-11H2,(H,23,25) |
Clave InChI |
PXXDAPPRHFFSMC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(S2(=O)=O)C(=O)NCCCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


